(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine.
Applications De Recherche Scientifique
Pharmaceutical Chemistry
This compound is a key intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the preparation of inhibitors targeting Janus kinase-1 (JAK1) and Janus kinase-2 (JAK2) . These kinases are involved in cytokine-dependent signaling pathways that regulate immune cell function. Inhibitors that target JAK1 and JAK2 have potential applications in treating inflammatory diseases, autoimmune disorders, myeloproliferative diseases, and certain types of cancer.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, this compound is utilized for its ability to undergo various chemical reactions, such as the Suzuki–Miyaura cross-coupling . This reaction is pivotal for creating a diverse array of heterocyclic compounds, which can be further explored for their biological activities.
Drug Development
The compound’s role in drug development is significant due to its involvement in the synthesis of Baricitinib . Baricitinib is a therapeutic agent used for treating rheumatoid arthritis and has been shown to be effective in controlling inflammation and joint damage.
Heterocyclic Chemistry
Heterocyclic compounds containing azetidine rings, like the one , are of interest due to their pharmacophore properties . These properties make them suitable for a wide variety of natural and synthetic products that exhibit biological activity, including potential antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMCWNVIBYKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.